![molecular formula C27H20N2O2 B2991467 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine CAS No. 899942-29-1](/img/structure/B2991467.png)
4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine” is a complex organic molecule. It contains a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also has a furan ring, which is a five-membered ring with an oxygen atom . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the overall stability of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine ring and the oxygen atom in the furan ring would likely have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence and position of the functional groups. The nitrogen atoms in the pyridazine ring and the oxygen atom in the furan ring could potentially make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and oxygen atoms could affect its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Dopamine Reuptake Inhibition
A study investigated heteroaromatic GBR analogs, including compounds with furan rings, as dopamine transporter (DAT) ligands. These compounds, such as 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine, exhibited high affinity and selectivity for DAT and influenced locomotor activity in rats, similar to parent compounds. They also showed potency in decreasing cocaine-maintained responding in monkeys (Matecka et al., 1997).
Cytotoxic Activity
A series of compounds including those with furan-2-yl moieties were synthesized and evaluated for cytotoxic activity against various cancer cell lines. Compounds with furan-2-yl groups showed promising cytotoxicity, suggesting potential use in cancer research (Akbarzadeh et al., 2015).
Inhibition of Adipogenic Differentiation
Research on benzo[b]furan derivatives, including methoxybenzo[b]furan compounds, has shown potential in inhibiting adipocyte differentiation and the production of inflammatory adipokines. This suggests possible applications in addressing obesity-related inflammatory and metabolic diseases (Sung et al., 2010).
Melatonin Receptor Agonism
Tricyclic indan derivatives, including those with a furan ring, have been synthesized and evaluated for their binding affinity to melatonin receptors. These compounds have potential therapeutic applications for sleep disorders and circadian rhythm disorders (Uchikawa et al., 2002).
Solar Energy Conversion
Phenothiazine derivatives with furan linkers were studied in dye-sensitized solar cells. The furan-linked compounds exhibited improved solar energy-to-electricity conversion efficiency, highlighting their potential in solar energy applications (Kim et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c1-30-22-14-12-20(13-15-22)25-16-17-26(31-25)23-18-24(19-8-4-2-5-9-19)28-29-27(23)21-10-6-3-7-11-21/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERSBLLQNZGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
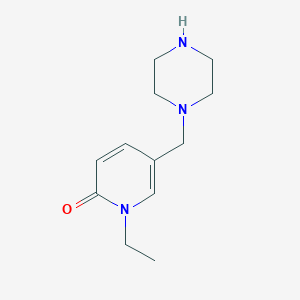
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)
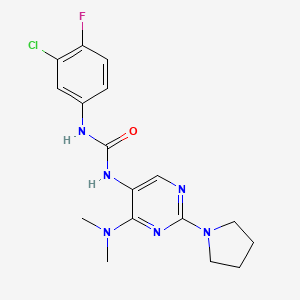
![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)
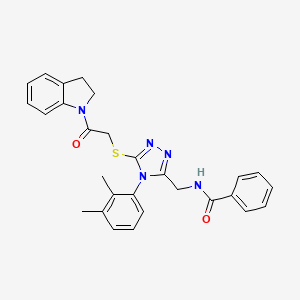
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)

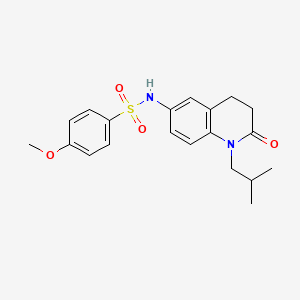
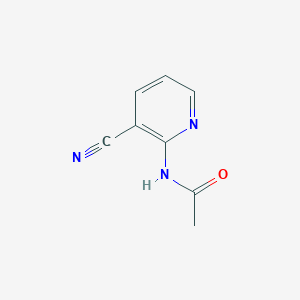
![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)
